molecular formula C19H16N4O4S B10879857 2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10879857
M. Wt: 396.4 g/mol
InChI Key: GVMKUDMLYMXOOK-UHFFFAOYSA-N
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Description

2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with a hydroxy group and a phenyl group, as well as a nitrophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the hydroxy and phenyl groups. The final steps involve the attachment of the nitrophenyl group and the acetamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, affecting gene expression and protein function.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-6-METHYL-2-PYRIMIDINONE: Similar pyrimidine structure but with different substituents.

    2-HYDROXY-4-METHYLPYRIDINE: Similar in having a hydroxy group and a heterocyclic ring.

    4-HYDROXY-6-METHYL-2-PYRONE: Another compound with a hydroxy group and a heterocyclic ring.

Uniqueness

2-[(4-HYDROXY-6-PHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and the presence of both a pyrimidine and a nitrophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H16N4O4S/c1-12-7-8-14(23(26)27)9-15(12)20-18(25)11-28-19-21-16(10-17(24)22-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,22,24)

InChI Key

GVMKUDMLYMXOOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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